Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
“Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate” is a compound that has been studied for its potential pharmacological properties . It is one of the derivatives designed based on the crystal structure of SIRT1, a protein closely related to the occurrence and development of Diabetic nephropathy (DN) .
Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is utilized in the synthesis of various chemical compounds. For instance, ethyl naphtho[2,1-b]furan-2-carboxylate, a related compound, has been used to synthesize novel 1,3,4-oxadiazole derivatives with established antibacterial and antifungal activities (Raol & Acharya, 2015). Additionally, structural studies of ethyl naphtho[2,1-b]furan-2-carboxylate using spectroscopic techniques and X-ray diffraction have contributed to a deeper understanding of its molecular configuration (Shruthi et al., 2012).
Antimicrobial and Antioxidant Activities
Compounds synthesized from ethyl naphtho[2,1-b]furan-2-carboxylate have been investigated for their antimicrobial and antioxidant properties. For example, 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, synthesized from a similar compound, demonstrated significant antimicrobial activities (Devi et al., 2010).
Synthesis of Novel Derivatives
Research has also focused on the synthesis of novel nitrogen-containing naphtho(2,1-b)furan derivatives, showcasing the versatility of compounds like ethyl naphtho[2,1-b]furan-2-carboxylate in generating new chemical entities with potential antimicrobial activities (Nagaraja et al., 2007).
Chelating Properties in Transition Metal Chelates
The compound has been employed in the synthesis of novel ligands with applications in the study of transition metal chelates. These ligands have been evaluated for their chelating properties, contributing to the field of coordination chemistry (Varde & Acharya, 2017).
Broad-Spectrum Antibacterial Agents
In pharmaceutical research, derivatives of ethyl naphtho[2,1-b]furan-2-carboxylate have been explored for their potential as broad-spectrum antibacterial agents. This includes research into compounds effective against resistant organisms such as MRSA (Hashimoto et al., 2007).
Mechanism of Action
This compound has been identified as a potent SIRT1 activator . SIRT1 is a protein that is closely related to the occurrence and development of Diabetic nephropathy (DN). Activation of SIRT1 could significantly improve the symptoms of DN . This compound could resist high glucose-induced apoptosis of HK-2 cells by activating SIRT1 and deacetylation of p53 .
Properties
IUPAC Name |
ethyl 2-methyl-5-(quinolin-8-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5S/c1-3-31-25(28)22-15(2)32-24-18-11-5-4-10-17(18)20(14-19(22)24)27-33(29,30)21-12-6-8-16-9-7-13-26-23(16)21/h4-14,27H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNINPRFDSYWEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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